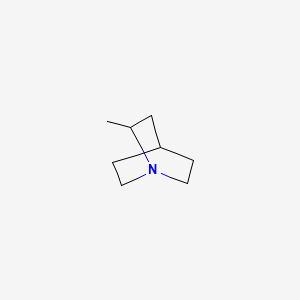
Quinuclidine, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinuclidine, 2-methyl- is a bicyclic compound with a tertiary bridgehead nitrogen atom. It is a derivative of quinuclidine, which is known for its highly symmetrical structure and chemical stability. Quinuclidine and its derivatives are present in many naturally occurring compounds, biologically active agents, and synthetic substances. The compound is of significant interest in various fields, including chemistry, biology, medicine, and industry, due to its unique structural and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinuclidine, 2-methyl- can be achieved through several methods. One common approach involves the iridium-catalyzed allylic dearomatization reaction. This method allows for the asymmetric construction of quinuclidine derivatives under mild conditions, yielding high diastereoselectivity and enantioselectivity . Another method involves the use of butyrylcholinesterase as a biocatalyst for the production of chiral quinuclidin-3-ols, which can then be further modified to obtain quinuclidine, 2-methyl- .
Industrial Production Methods: Industrial production of quinuclidine, 2-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral resolution methods and selective synthesis techniques are common in industrial settings to produce the desired enantiomer of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Quinuclidine, 2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in the Baylis-Hillman reaction, where it acts as a catalyst in the coupling of an activated alkene derivative with an aldehyde . This reaction is significant for the formation of carbon-carbon bonds in organic synthesis.
Common Reagents and Conditions: Common reagents used in the reactions involving quinuclidine, 2-methyl- include iridium catalysts, butyrylcholinesterase, and various alkylating agents. The reaction conditions typically involve mild temperatures and controlled environments to ensure high selectivity and yield .
Major Products Formed: The major products formed from the reactions of quinuclidine, 2-methyl- depend on the specific reaction conditions and reagents used. For example, the Baylis-Hillman reaction yields α,β-unsaturated compounds, while oxidation reactions can produce quinuclidine N-oxides .
Aplicaciones Científicas De Investigación
Quinuclidine, 2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various asymmetric synthesis reactions. In biology, it serves as a scaffold for the development of anticholinesterase drugs, which are used to treat conditions such as Alzheimer’s disease . In medicine, quinuclidine derivatives are explored for their antimicrobial properties, showing potent activity against both gram-positive and gram-negative bacteria . Additionally, the compound is used in the development of neuromuscular blocking agents and other pharmacologically active substances .
Mecanismo De Acción
The mechanism of action of quinuclidine, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, as an anticholinesterase agent, it inhibits the enzymes acetylcholinesterase and butyrylcholinesterase, which are responsible for hydrolyzing acetylcholine . This inhibition leads to an increase in acetylcholine levels, enhancing cholinergic transmission and improving cognitive function. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and exerting its pharmacological effects .
Comparación Con Compuestos Similares
Quinuclidine, 2-methyl- is similar to other bicyclic compounds such as quinolizidine, pyrrolizidine, and N-methylpiperidine. it is unique due to its highly symmetrical structure and chemical stability . Compared to its analogs, quinuclidine, 2-methyl- exhibits distinct pharmacological properties, making it a valuable compound in drug development and other scientific research applications . Similar compounds include quinine, quinidine, and other quinuclidine-based derivatives, which also possess significant biological activity .
Propiedades
Número CAS |
5261-65-4 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
2-methyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H15N/c1-7-6-8-2-4-9(7)5-3-8/h7-8H,2-6H2,1H3 |
Clave InChI |
VDWODSPSMJMZQI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CCN1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


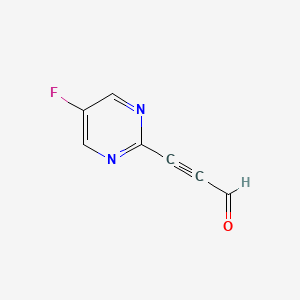
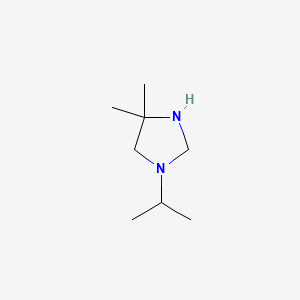

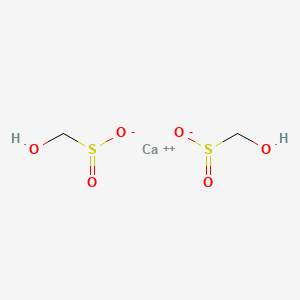
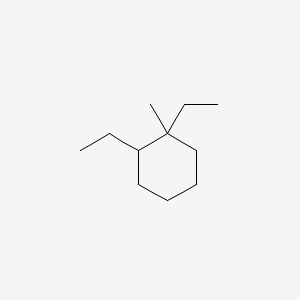
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
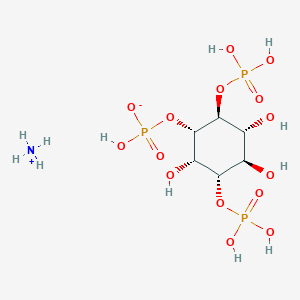
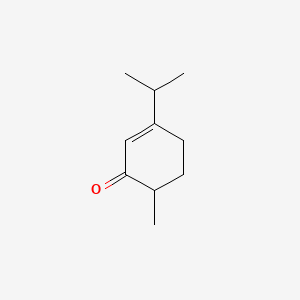
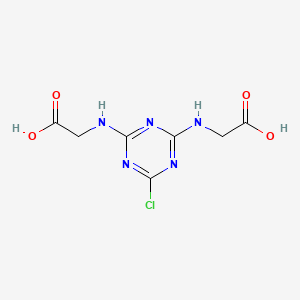
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
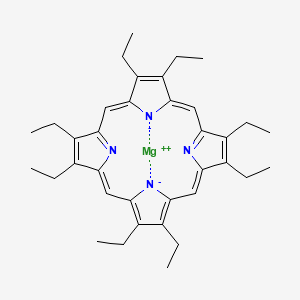
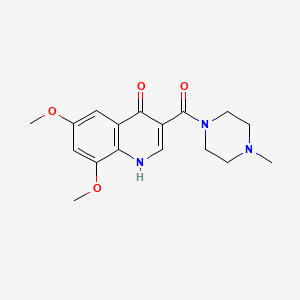
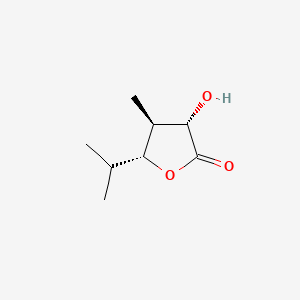
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
